molecular formula C16H12N2O2 B14708531 Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- CAS No. 15077-66-4

Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-

Cat. No.: B14708531
CAS No.: 15077-66-4
M. Wt: 264.28 g/mol
InChI Key: CBGMARLSWAZDRR-UHFFFAOYSA-N
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Description

Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is a complex organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid . This reaction typically yields the desired compound in excellent yields. Another method involves the use of palladium-catalyzed C–N bond-forming amination reactions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, has been reported to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclocondensation reactions with 1,2-diamines to form quinoxalines .

Common Reagents and Conditions: Common reagents used in these reactions include glacial acetic acid, palladium catalysts, and benzil compounds . Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide .

Major Products Formed: The major products formed from these reactions include various substituted quinoxalines and naphthoquinones. For example, the reaction with benzenesulfinic acid yields 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .

Mechanism of Action

The mechanism of action of naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. It is known to participate in intramolecular charge transfer (ICT) transitions, which are crucial for its optoelectronic properties . The compound’s electron-deficient nature allows it to act as an electron acceptor in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other quinoxaline derivatives such as naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone . These compounds share similar structural features and chemical properties.

Uniqueness: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is unique due to its specific structural configuration, which imparts distinct optoelectronic properties. Its ability to undergo intramolecular charge transfer transitions makes it a valuable compound in the development of n-type semiconducting materials .

Properties

CAS No.

15077-66-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol

InChI

InChI=1S/C16H12N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-6,19-20H,7-8H2

InChI Key

CBGMARLSWAZDRR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=N1)C=CC3=C(C4=CC=CC=C4C(=C32)O)O

Origin of Product

United States

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